REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:10]=[CH:9][C:7](N)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:20].[K+]>O>[CH:1]([C:4]1[CH:10]=[CH:9][C:7]([I:20])=[CH:6][CH:5]=1)([CH3:3])[CH3:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 2° C. for another 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not rise above 20° C
|
Type
|
ADDITION
|
Details
|
On completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 80° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the organic phase is removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted four times more with 100 ml of ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with dilute sodium hydroxide solution and dist
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water, and dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
After the solvent has been removed
|
Type
|
DISTILLATION
|
Details
|
the crude product is distilled in a membrane-pump vacuum
|
Type
|
CUSTOM
|
Details
|
The slightly reddish target product distils over at a temperature of 100-105° C. (15 mbar)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |